molecular formula C11H14N2O2 B2519080 ethyl (1Z)-N-benzoylethanehydrazonate CAS No. 85936-50-1

ethyl (1Z)-N-benzoylethanehydrazonate

Cat. No. B2519080
CAS RN: 85936-50-1
M. Wt: 206.245
InChI Key: WWNPSYIBHQQMKU-XFXZXTDPSA-N
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Description

Ethyl (1Z)-N-benzoylethanehydrazonate (EBEH), also known as ethyl benzoylformate, is a versatile chemical compound with a wide range of applications in the fields of medicine, agriculture, and biochemistry. It is a colorless, crystalline solid that is soluble in water, ethanol, and other organic solvents. EBEH has been used in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and other organic chemicals. It has also been used in the study of the mechanism of action of antibiotics, in the investigation of the biochemical and physiological effects of drugs, and in the development of new therapeutic agents.

Scientific Research Applications

Synthesis and Chemical Transformations

  • Preparation of Benzoylated Compounds : Benzoylation techniques have been explored for sugars, leading to products like fully benzoylated β products from D-glucose, lactose, maltose, and melibiose, indicating the utility of benzoylation in synthesizing derivatized sugars for further chemical transformations (Sail & Kováč, 2012).
  • Transformations Leading to Pyrrole Derivatives : Ethyl 3-(benzoylamino)-1H-indole-2-carboxylates were prepared via heating specific propanoates, showing the role of ethyl and benzoyl functionalities in synthesizing heterocyclic compounds, which could be relevant to exploring the transformations of ethyl (1Z)-N-benzoylethanehydrazonate (Cucek & Verček, 2008).

Biological Applications

  • DNA Interaction Studies : Copper(II) complexes with hydrazone ligands demonstrated interactions with DNA, indicating the potential of benzoyl-containing compounds in studying or influencing biological systems at the molecular level (Gup, Gökçe, & Aktürk, 2015).
  • Synthesis of Pyrrole Derivatives : A novel hydrazide-hydrazone of pyrrole was synthesized, showing applications in spectroscopy and quantum chemical calculations, suggesting that similar compounds could have applications in material science or as ligands in coordination chemistry (Singh, Kumar, Tiwari, & Rawat, 2013).

Material Science

  • Stabilization of Polymeric Materials : The study of aroylethyl (ethyl)xanthates as stabilizers for polymeric materials indicates the importance of benzoyl and ethyl groups in producing compounds that can enhance the thermal stability and oxidation resistance of polymers, suggesting potential areas of application for ethyl (1Z)-N-benzoylethanehydrazonate in material science (Akchurina, Sardarova, Efendiyeva, Eyvazova, Farzaliyev, & Sujayev, 2021).

properties

IUPAC Name

ethyl (1Z)-N-benzoylethanehydrazonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-3-15-9(2)12-13-11(14)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H,13,14)/b12-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWNPSYIBHQQMKU-XFXZXTDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=NNC(=O)C1=CC=CC=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C(=N\NC(=O)C1=CC=CC=C1)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl (1Z)-N-benzoylethanehydrazonate

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